molecular formula C10H18ClN3 B13541236 4-Chloro-1-heptyl-1h-pyrazol-3-amine

4-Chloro-1-heptyl-1h-pyrazol-3-amine

Cat. No.: B13541236
M. Wt: 215.72 g/mol
InChI Key: LVOPNECDMUJDPX-UHFFFAOYSA-N
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Description

4-Chloro-1-heptyl-1h-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H18ClN3. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-heptyl-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of heptyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-heptyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-1-heptyl-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-heptyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-heptyl-1h-pyrazol-3-amine is unique due to its heptyl side chain, which can influence its chemical properties and biological activities. The longer alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar pyrazole derivatives .

Properties

Molecular Formula

C10H18ClN3

Molecular Weight

215.72 g/mol

IUPAC Name

4-chloro-1-heptylpyrazol-3-amine

InChI

InChI=1S/C10H18ClN3/c1-2-3-4-5-6-7-14-8-9(11)10(12)13-14/h8H,2-7H2,1H3,(H2,12,13)

InChI Key

LVOPNECDMUJDPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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